molecular formula C11H6BrFO B13048174 1-Bromo-7-fluoro-2-naphthaldehyde CAS No. 925442-76-8

1-Bromo-7-fluoro-2-naphthaldehyde

Cat. No.: B13048174
CAS No.: 925442-76-8
M. Wt: 253.07 g/mol
InChI Key: KHJNBDHGEULCPF-UHFFFAOYSA-N
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Description

1-Bromo-7-fluoro-2-naphthaldehyde is an organic compound that belongs to the class of naphthaldehydes It is characterized by the presence of bromine and fluorine atoms attached to a naphthalene ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-7-fluoro-2-naphthaldehyde typically involves the bromination and fluorination of naphthalene derivatives. One common method includes the bromination of 2-naphthaldehyde followed by selective fluorination at the 7th position. The reaction conditions often require the use of bromine and a fluorinating agent such as Selectfluor under controlled temperature and solvent conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-7-fluoro-2-naphthaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substituted naphthaldehydes
  • Naphthoic acids
  • Naphthyl alcohols

Scientific Research Applications

1-Bromo-7-fluoro-2-naphthaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Bromo-7-fluoro-2-naphthaldehyde largely depends on its chemical reactivity. The presence of electron-withdrawing groups (bromine and fluorine) on the naphthalene ring influences its reactivity towards nucleophiles and electrophiles. The aldehyde group can form Schiff bases with amines, which are important intermediates in various chemical reactions .

Comparison with Similar Compounds

  • 1-Bromo-2-naphthaldehyde
  • 7-Bromo-2-naphthaldehyde
  • 1-Fluoro-2-naphthaldehyde

Comparison: 1-Bromo-7-fluoro-2-naphthaldehyde is unique due to the simultaneous presence of bromine and fluorine atoms, which imparts distinct electronic and steric properties. This makes it more versatile in certain chemical reactions compared to its analogs that contain only bromine or fluorine .

Properties

CAS No.

925442-76-8

Molecular Formula

C11H6BrFO

Molecular Weight

253.07 g/mol

IUPAC Name

1-bromo-7-fluoronaphthalene-2-carbaldehyde

InChI

InChI=1S/C11H6BrFO/c12-11-8(6-14)2-1-7-3-4-9(13)5-10(7)11/h1-6H

InChI Key

KHJNBDHGEULCPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2Br)C=O)F

Origin of Product

United States

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